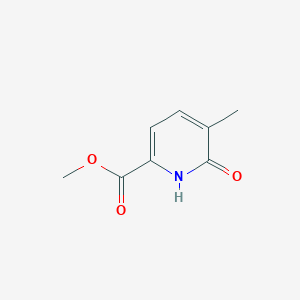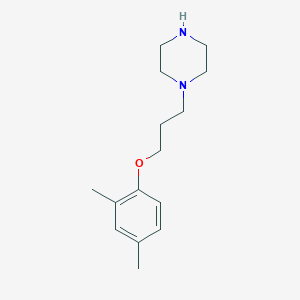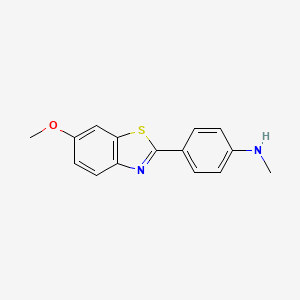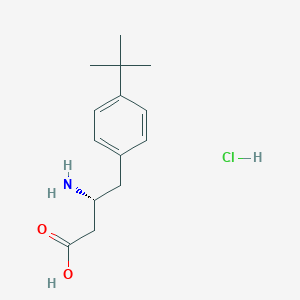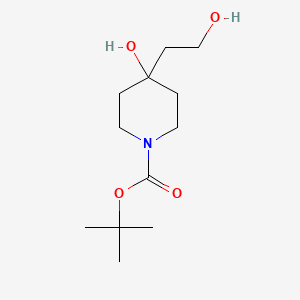
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate
概述
描述
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a hydroxyl group, and an ethyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
作用机制
Target of Action
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate is a semi-flexible linker used in PROTAC (Proteolysis Targeting Chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The flexibility of the linker can impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The compound, as part of a PROTAC, facilitates the tagging of specific proteins with ubiquitin. This tagging signals the proteasome to degrade the tagged protein .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can have various effects at the molecular and cellular level, depending on the function of the degraded protein .
Action Environment
The action of this compound, like all compounds, can be influenced by various environmental factors These may include temperature, pH, and the presence of other compounds or proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:
Piperidine Derivation: Starting with piperidine, the compound undergoes functionalization to introduce the hydroxyl and ethyl groups.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl and ethyl groups can be substituted with other functional groups, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of functionalized derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its structural complexity makes it valuable in the development of new chemical entities.
Biology: In biological research, tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate is used to study enzyme inhibition and protein interactions. It serves as a building block for the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives are explored for their therapeutic properties, including anti-inflammatory, analgesic, and antiviral activities.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.
相似化合物的比较
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate: This compound is structurally similar but features a phenyl ring instead of a piperidine ring.
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the hydroxyl group on the piperidine ring.
Uniqueness: Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its structural complexity and versatility make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-4-12(16,5-8-13)6-9-14/h14,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFJDVFJIEMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153157 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401811-98-1 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401811-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)
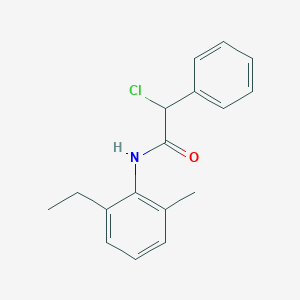
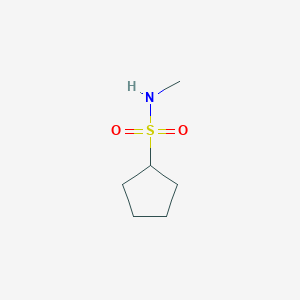
![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
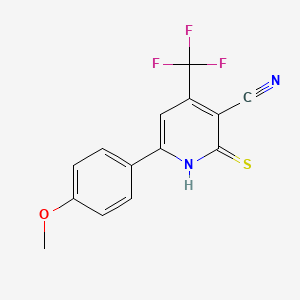
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)
